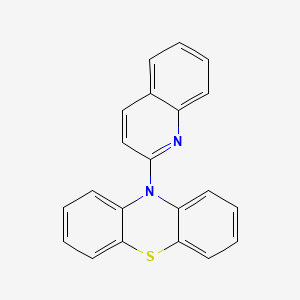
10H-Phenothiazine, 10-(2-quinolinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine, 10-(2-quinolinyl)-: is a heterocyclic compound that combines the structural features of phenothiazine and quinolineThe molecular formula of 10H-Phenothiazine, 10-(2-quinolinyl)- is C21H14N2S, and it has a molecular weight of 326.41 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(2-quinolinyl)- typically involves the reaction of 2-aminobenzenethiols with O-halonitrobenzenes. This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the phenothiazine core . The reaction conditions often involve the use of solvents such as ethanol and catalysts like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of 10H-Phenothiazine, 10-(2-quinolinyl)- may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 10H-Phenothiazine, 10-(2-quinolinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfur and nitrogen atoms in the phenothiazine core, which can participate in electron transfer processes .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) under mild conditions.
Major Products: The major products formed from these reactions include various substituted phenothiazines, sulfones, and other derivatives that exhibit unique chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 10H-Phenothiazine, 10-(2-quinolinyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for easy functionalization, making it valuable in the development of new materials and catalysts .
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays .
Medicine: In medicine, derivatives of 10H-Phenothiazine, 10-(2-quinolinyl)- have been investigated for their therapeutic properties, including anticancer and antimicrobial activities. These compounds have shown promise in preclinical studies and are being explored for potential drug development .
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine, 10-(2-quinolinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
10H-Phenothiazine: A parent compound with a simpler structure, used in various chemical and pharmaceutical applications.
10-(4-Biphenylyl)phenothiazine: A derivative with a biphenyl group, known for its photophysical properties.
10-(2-Methyl-allyl)-10H-phenothiazine: A derivative with an allyl group, used in organic synthesis.
Uniqueness: 10H-Phenothiazine, 10-(2-quinolinyl)- stands out due to the presence of the quinoline moiety, which enhances its chemical reactivity and biological activity. This unique structure allows for a broader range of applications compared to other phenothiazine derivatives .
Eigenschaften
CAS-Nummer |
89480-04-6 |
|---|---|
Molekularformel |
C21H14N2S |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
10-quinolin-2-ylphenothiazine |
InChI |
InChI=1S/C21H14N2S/c1-2-8-16-15(7-1)13-14-21(22-16)23-17-9-3-5-11-19(17)24-20-12-6-4-10-18(20)23/h1-14H |
InChI-Schlüssel |
SLFWORKAOZBCPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Dimethylamino)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941744.png)
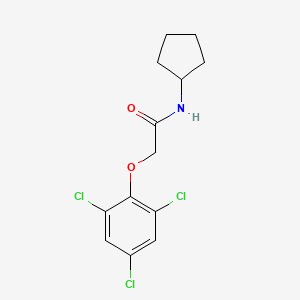


![1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11941773.png)

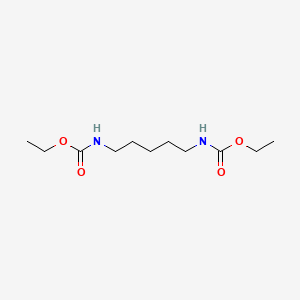
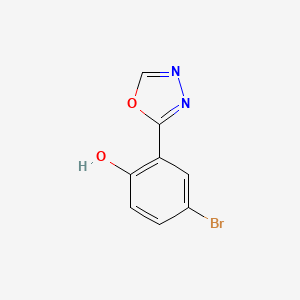
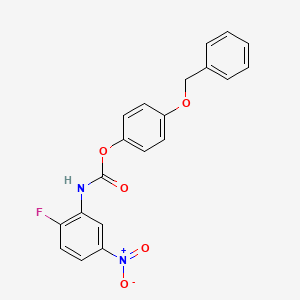
![2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline](/img/structure/B11941815.png)
![tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11941829.png)

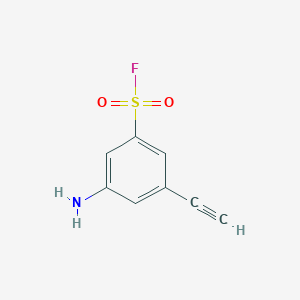
![Tricyclo[7.1.0.04,6]decane](/img/structure/B11941847.png)
